molecular formula C14H8BrN3O3 B5703817 3-(2-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

3-(2-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B5703817
M. Wt: 346.13 g/mol
InChI Key: IKHMXVCDDRAMBS-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-bromobenzohydrazide with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the desired oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction Reactions: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Substitution Reactions: Products will vary depending on the nucleophile used.

    Reduction Reactions: The major product is 3-(2-bromophenyl)-5-(4-aminophenyl)-1,2,4-oxadiazole.

    Oxidation Reactions: Products will depend on the specific oxidation conditions and reagents used.

Scientific Research Applications

3-(2-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has been studied for various scientific research applications, including:

    Medicinal Chemistry: It has potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Studies: It can be used as a probe to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
  • 3-(2-fluorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
  • 3-(2-methylphenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

Uniqueness

3-(2-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further functionalization, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities.

Properties

IUPAC Name

3-(2-bromophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3O3/c15-12-4-2-1-3-11(12)13-16-14(21-17-13)9-5-7-10(8-6-9)18(19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHMXVCDDRAMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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